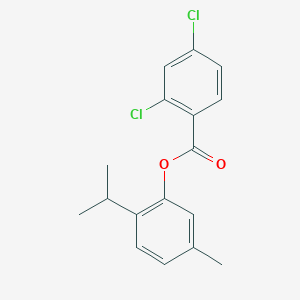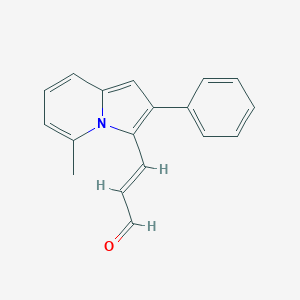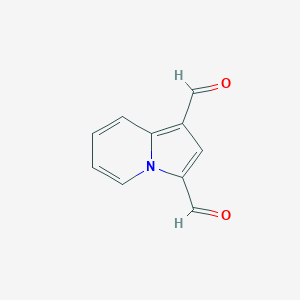![molecular formula C18H17NO4 B289787 Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate (DMCQD) is a compound that has been of interest to researchers due to its potential applications in medicinal chemistry. It is a cyclic compound with a fused pentacyclic ring system, and it has been found to have a range of biological activities that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Studies have suggested that Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate may act by inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling.
Biochemical and Physiological Effects:
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate has been found to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and to reduce inflammation. Studies have also suggested that Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate may have neuroprotective effects, and may be useful in the treatment of conditions such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is that it is relatively easy to synthesize, making it a readily available compound for laboratory experiments. However, one limitation of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are a number of potential future directions for research on Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate. One area of interest is the development of more potent analogues of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate, which may have greater therapeutic potential. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, studies could investigate the potential of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate as a drug delivery agent, as its cyclic structure may make it a useful scaffold for the development of targeted drug delivery systems.
Synthesis Methods
The synthesis of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate has been achieved through several different methods, including the use of palladium-catalyzed cross-coupling reactions and the use of a Diels-Alder reaction. One of the most commonly used methods involves the reaction of 3,4-dimethylcyclopenta[c]quinoline-1,2-dicarboxylic acid with dimethylamine and a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate has been the subject of a number of scientific studies, with researchers investigating its potential applications in a range of fields. One area of research has focused on its potential as a therapeutic agent, with studies investigating its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-10-9-12-7-5-6-8-19(12)16-13(10)11(2)14(17(20)22-3)15(16)18(21)23-4/h5-9H,1-4H3 |
InChI Key |
SQDDRYSFAXVCTQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C2N3C=CC=CC3=C1)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1=C2C(=C(C(=C2N3C=CC=CC3=C1)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



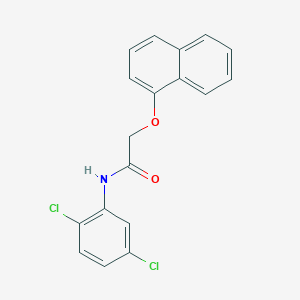
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
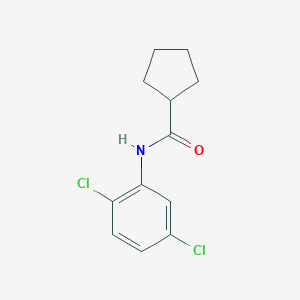

![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)

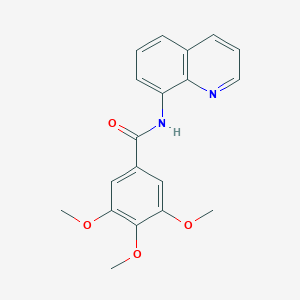
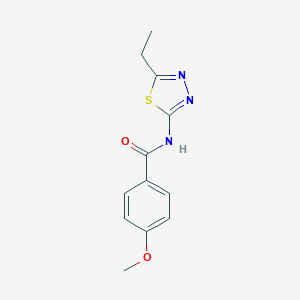
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
